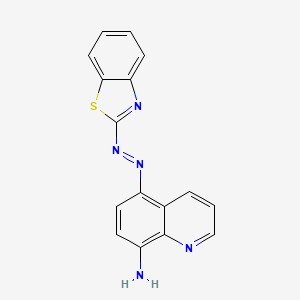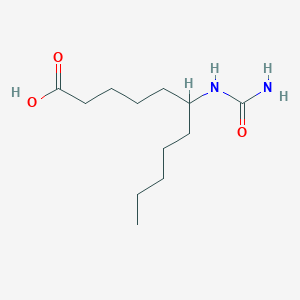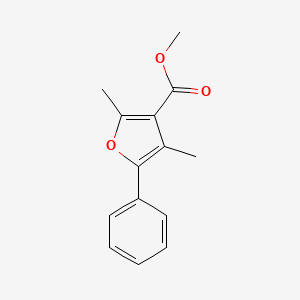
8-Quinolinamine, 5-(2-benzothiazolylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolinamine, 5-(2-benzothiazolylazo)- is a synthetic organic compound that belongs to the class of azo dyes. It is characterized by the presence of a quinoline ring system substituted with an amino group at the 8th position and an azo linkage connecting it to a benzothiazole moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinamine, 5-(2-benzothiazolylazo)- typically involves the diazotization of 2-aminobenzothiazole followed by coupling with 8-aminoquinoline. The reaction conditions generally include acidic media for diazotization and a basic or neutral medium for the coupling reaction. The process can be summarized as follows:
- Diazotization: 2-Aminobenzothiazole is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
- Coupling: The diazonium salt is then reacted with 8-aminoquinoline in a basic medium to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.
化学反応の分析
Types of Reactions: 8-Quinolinamine, 5-(2-benzothiazolylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the azo linkage can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the quinoline or benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
8-Quinolinamine, 5-(2-benzothiazolylazo)- has diverse applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions due to its ability to form colored complexes.
Medicinal Chemistry: Investigated for its potential as an antimalarial and antimicrobial agent.
Materials Science: Employed in the development of organic semiconductors and dyes for optoelectronic devices.
作用機序
The mechanism of action of 8-Quinolinamine, 5-(2-benzothiazolylazo)- in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes in the metabolic pathways of microorganisms, leading to their death .
類似化合物との比較
8-Quinolinamine: Lacks the benzothiazole moiety but shares the quinoline structure.
2-Aminobenzothiazole: Contains the benzothiazole ring but lacks the quinoline structure.
Azo Dyes: A broad class of compounds with similar azo linkages but different aromatic systems.
Uniqueness: 8-Quinolinamine, 5-(2-benzothiazolylazo)- is unique due to its combined quinoline and benzothiazole structures, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its antimicrobial activity make it a valuable compound in various research fields .
特性
CAS番号 |
140908-83-4 |
|---|---|
分子式 |
C16H11N5S |
分子量 |
305.4 g/mol |
IUPAC名 |
5-(1,3-benzothiazol-2-yldiazenyl)quinolin-8-amine |
InChI |
InChI=1S/C16H11N5S/c17-11-7-8-12(10-4-3-9-18-15(10)11)20-21-16-19-13-5-1-2-6-14(13)22-16/h1-9H,17H2 |
InChIキー |
KHGCLXJVWWZMKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)N=NC3=C4C=CC=NC4=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)


![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)



![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)


